8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one
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Overview
Description
8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one is a complex organic compound that features a unique combination of functional groups, including a nitro group, a piperazine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one typically involves multi-step organic reactions. One common approach is to start with a benzo[e][1,3]thiazine precursor, which is then functionalized through nitration, trifluoromethylation, and piperazine substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate due to its unique structural features.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring and trifluoromethyl group can enhance binding affinity and specificity. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-piperazin-1-yl)-3-(3-trifluoromethyl-phenyl)-urea: This compound shares the trifluoromethyl and piperazine functional groups but differs in its overall structure and properties.
4-(4-Benzyl-piperazin-1-yl)-3-nitro-1-phenyl-1H-quinolin-2-one: Similar in having a nitro and piperazine group, but with a different core structure.
Uniqueness
8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one is unique due to its combination of a benzo[e][1,3]thiazine core with nitro, piperazine, and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H11F3N4O3S |
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Molecular Weight |
360.31 g/mol |
IUPAC Name |
8-nitro-2-piperazin-1-yl-6-(trifluoromethyl)-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C13H11F3N4O3S/c14-13(15,16)7-5-8-10(9(6-7)20(22)23)24-12(18-11(8)21)19-3-1-17-2-4-19/h5-6,17H,1-4H2 |
InChI Key |
IPOHTPPEODPYKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=O)C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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